molecular formula C10H19NO B14620909 2-[(Dimethylamino)methylidene]heptanal CAS No. 57202-65-0

2-[(Dimethylamino)methylidene]heptanal

Cat. No.: B14620909
CAS No.: 57202-65-0
M. Wt: 169.26 g/mol
InChI Key: BUHYWSZMYLHJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Dimethylamino)methylidene]heptanal is an organic compound that features both an aldehyde and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methylidene]heptanal typically involves the reaction of heptanal with dimethylamine under specific conditions. One common method is the reductive amination of heptanal using dimethylamine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include the use of catalysts to enhance the reaction rate and efficiency. The exact details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methylidene]heptanal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Heptanoic acid.

    Reduction: 2-[(Dimethylamino)methylidene]heptanol.

    Substitution: Various substituted heptanal derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Dimethylamino)methylidene]heptanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methylidene]heptanal involves its interaction with various molecular targets. The dimethylamino group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

    2-[(Dimethylamino)methylidene]benzaldehyde: Similar structure but with a benzene ring instead of a heptane chain.

    2-[(Dimethylamino)methylidene]butanal: Shorter carbon chain compared to heptanal.

    2-[(Dimethylamino)methylidene]hexanal: One carbon less than heptanal.

Uniqueness

2-[(Dimethylamino)methylidene]heptanal is unique due to its specific combination of a dimethylamino group and a heptanal chain, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts .

Properties

CAS No.

57202-65-0

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-(dimethylaminomethylidene)heptanal

InChI

InChI=1S/C10H19NO/c1-4-5-6-7-10(9-12)8-11(2)3/h8-9H,4-7H2,1-3H3

InChI Key

BUHYWSZMYLHJGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=CN(C)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.